[(2-Acetylphenyl)carbamoyl]methyl3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-acetylphenyl)carbamoyl]methyl 3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate is a complex organic compound with a molecular formula of C26H25ClN2O8S This compound is characterized by its unique structure, which includes an acetylphenyl group, a carbamoyl group, and a sulfamoyl group attached to a benzoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-acetylphenyl)carbamoyl]methyl 3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate involves multiple steps, starting with the preparation of the individual functional groups. The acetylphenyl group is typically synthesized through Friedel-Crafts acylation, while the carbamoyl group can be introduced via a reaction with phosgene or a similar reagent. The sulfamoyl group is often added through a sulfonation reaction followed by methylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
[(2-acetylphenyl)carbamoyl]methyl 3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
[(2-acetylphenyl)carbamoyl]methyl 3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of [(2-acetylphenyl)carbamoyl]methyl 3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure due to the presence of a carbamate group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Shares structural similarities with the benzoate backbone and chloro group.
Vanillin acetate: Contains an acetyl group and a methoxyphenyl group, similar to the acetylphenyl and dimethoxyphenyl groups in the target compound.
Uniqueness
[(2-acetylphenyl)carbamoyl]methyl 3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
[2-(2-acetylanilino)-2-oxoethyl] 3-[(5-chloro-2,4-dimethoxyphenyl)-methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O8S/c1-16(30)19-10-5-6-11-21(19)28-25(31)15-37-26(32)17-8-7-9-18(12-17)38(33,34)29(2)22-13-20(27)23(35-3)14-24(22)36-4/h5-14H,15H2,1-4H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLQGNCOMPOORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C3=CC(=C(C=C3OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.